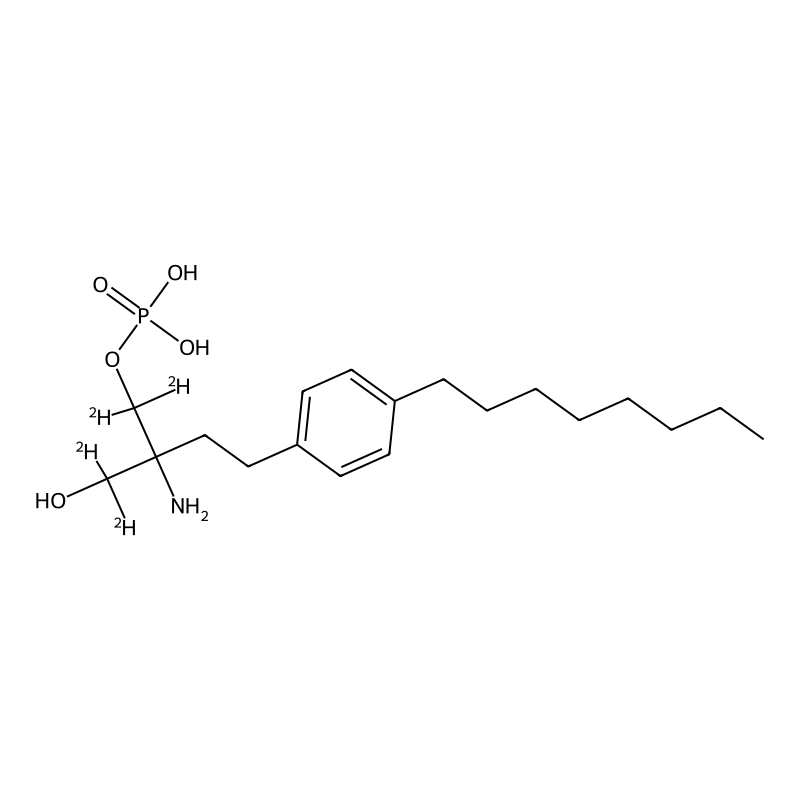

rac FTY720-d4 Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Rac FTY720-d4 Phosphate is a deuterated analog of Fingolimod, a synthetic compound known for its immunomodulatory properties. It is primarily utilized in biochemical and pharmaceutical research, particularly in the study of sphingosine 1-phosphate receptors. The compound's full chemical name is rac FTY720-d4 Phosphate, with the CAS number 1794828-93-5. Its molecular formula is CHDNOP, and it has a molecular weight of 391.48 g/mol .

The compound acts as a prodrug that is phosphorylated in vivo to form Fingolimod phosphate, which serves as a high-affinity agonist for sphingosine 1-phosphate receptors. This interaction plays a critical role in modulating immune responses and lymphocyte trafficking, leading to significant immunosuppressive effects .

Chemical Properties

rac FTY720-d4 Phosphate is a derivative of FTY720, a sphingosine-1-phosphate (S1P) receptor agonist. The "rac" prefix indicates a racemic mixture, meaning it contains equal amounts of two mirror-image isomers. The "d4" refers to the presence of four deuterium atoms (isotopes of hydrogen) incorporated into the molecule. These modifications influence the molecule's properties for research applications [, ].

Potential Therapeutic Applications

FTY720 has been investigated for its potential role in treating various diseases, including:

- Multiple Sclerosis (MS): FTY720 shows promise in reducing relapses and MRI activity in MS patients. However, its use is limited due to potential side effects [].

- Cancer: Studies suggest FTY720 might inhibit tumor growth and metastasis by affecting cancer cell migration and survival [].

- Neurodegenerative Diseases: Research suggests FTY720 may protect nerve cells and promote their repair, potentially beneficial for neurodegenerative diseases like Parkinson's disease [].

rac FTY720-d4 Phosphate as a Research Tool

The specific advantage of rac FTY720-d4 Phosphate lies in its application as a research tool. Due to the presence of deuterium atoms, it becomes distinguishable from the original FTY720 molecule in mass spectrometry experiments. This allows researchers to trace the fate of the compound within a biological system, providing valuable insights into its metabolism and distribution [, ].

Applications in Metabolism Studies

By employing rac FTY720-d4 Phosphate as a labeled tracer, scientists can investigate:

- The absorption and breakdown of FTY720 by the body

- The distribution of FTY720 to different tissues and organs

- The excretion pathways of FTY720 and its metabolites

- Oxidation: This reaction can modify the compound’s structure and enhance its biological activity.

- Reduction: A process that may lead to different derivatives with altered properties.

- Substitution: This involves replacing certain functional groups, which can yield various phosphorylated derivatives useful for further studies.

Common reagents used in these reactions include iron catalysts for cross-coupling reactions, Wittig reagents for olefination, and various oxidizing and reducing agents.

The primary biological activity of rac FTY720-d4 Phosphate is its ability to modulate sphingosine 1-phosphate receptors, particularly S1P receptor-1. Upon phosphorylation, it internalizes these receptors, altering lymphocyte circulation between the blood and lymphoid tissues. This leads to a decrease in peripheral blood lymphocyte counts, resulting in profound lymphopenia without impairing T- and B-cell activation or proliferation .

Research indicates that this compound has potential therapeutic applications in organ transplantation and autoimmune disorders due to its immunosuppressive effects .

The synthesis of rac FTY720-d4 Phosphate involves several key steps:

- Iron-Catalyzed Cross-Coupling Reaction: This step utilizes readily available starting materials and inexpensive reagents.

- Wittig Reaction: A method employed to create double bonds within the molecular structure.

These synthetic routes are designed to be practical for laboratory settings while maintaining high yields and cost efficiency .

Rac FTY720-d4 Phosphate is primarily used in:

- Pharmaceutical Research: As a reference standard in studies related to immunosuppressive agents.

- Biochemical Studies: To explore the mechanisms of action of sphingosine 1-phosphate receptor modulation.

- Therapeutic Development: Investigating its potential use in treating conditions such as multiple sclerosis and organ transplant rejection .

Interaction studies have shown that rac FTY720-d4 Phosphate significantly influences various cellular processes by modulating sphingosine 1-phosphate signaling pathways. It interacts with enzymes like sphingosine kinase 2, which phosphorylates the compound, activating it for biological functions. This activation leads to alterations in gene expression and impacts cellular signaling pathways involved in immune responses .

Several compounds share structural similarities or biological activity with rac FTY720-d4 Phosphate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fingolimod | Non-deuterated analog of rac FTY720-d4 Phosphate | Directly used as an immunomodulator |

| Sphingosine | Natural sphingolipid | Precursor to sphingosine 1-phosphate |

| Sphingosine 1-Phosphate | Active metabolite of sphingosine | Essential for lymphocyte trafficking |

| Amiselimod | Sphingosine receptor modulator | Selectively targets S1P receptor-1 |

Rac FTY720-d4 Phosphate's uniqueness lies in its deuterated structure, which provides advantages in pharmacokinetic studies and metabolic tracking while maintaining similar biological activities as its non-deuterated counterpart, Fingolimod .

Deuterium labeling of sphingosine analogues represents a sophisticated approach to creating stable isotope-labeled compounds for analytical and research applications [8]. The incorporation of deuterium atoms into the molecular structure of sphingosine derivatives, including fingolimod (FTY720) analogues, requires specialized synthetic methodologies that ensure selective isotope placement while maintaining the biological and chemical integrity of the target molecule [11].

The fundamental approach to deuterium incorporation in sphingosine analogues involves the strategic replacement of hydrogen atoms with deuterium at specific positions within the molecular framework [8]. For FTY720-d4 phosphate, the deuterium atoms are typically incorporated at the hydroxymethyl positions, as indicated by the molecular formula C19H30D4NO5P and molecular weight of 391.48 daltons [1] [4]. This selective labeling pattern is achieved through controlled synthetic reactions that exploit the differential reactivity of specific carbon-hydrogen bonds.

One established methodology for deuterium incorporation involves hydrogen-deuterium exchange reactions using deuterated solvents and catalytic systems [8]. In the synthesis of sphingosine analogues, deuteration at the C-4 and C-5 positions has been successfully achieved through β-ketophosphonate intermediates catalyzed by ND4Cl in D2O/tetrahydrofuran systems [8]. This approach demonstrates the utility of aqueous deuterium sources in facilitating isotope exchange under controlled conditions.

Alternative strategies employ sodium borodeuteride reduction systems in perdeuteromethanol for the installation of deuterium at specific carbon centers [8]. The use of cerium(III) chloride reduction of α,β-enone intermediates in deuterated methanol has proven particularly effective for introducing deuterium labels at the C-3 position of sphingosine derivatives [8]. These methodologies provide high regioselectivity and enable the preparation of multiple deuterium-labeled variants of sphingosine analogues.

The choice of deuterium labeling technique depends significantly on the target positions within the molecular structure and the desired degree of isotope incorporation [12]. For pharmaceutical applications, the use of stable isotope labeling has become increasingly important for drug metabolism studies and analytical method development [12]. The preparation of deuterated analogues often requires more complex synthetic routes compared to their non-labeled counterparts, necessitating careful optimization of reaction conditions and purification protocols [12].

Stepwise Synthesis of rac FTY720-d4 Phosphate

The synthesis of rac FTY720-d4 phosphate follows a multi-step pathway that builds upon established synthetic routes for the parent compound while incorporating deuterium labeling at strategic positions [10] [15]. The synthetic approach typically begins with the preparation of deuterium-labeled building blocks, followed by their assembly into the complete molecular framework and subsequent phosphorylation.

The initial synthetic steps involve the preparation of the octylphenyl backbone, which serves as the lipophilic tail of the molecule [10]. This portion of the synthesis generally follows established protocols for FTY720 preparation, including Friedel-Crafts acylation of octylbenzene as a key transformation [10]. The octylphenyl unit provides the necessary hydrophobic character that is essential for the biological activity of the sphingosine-1-phosphate receptor modulator.

The critical deuterium incorporation step occurs during the construction of the polar head group containing the two hydroxymethyl substituents [15]. This transformation requires the use of deuterated reagents and solvents to ensure selective isotope incorporation at the desired positions [39]. The synthesis typically employs deuterated formaldehyde equivalents or deuterated reducing agents to introduce the deuterium labels into the hydroxymethyl groups [39].

One synthetic approach utilizes the preparation of protected intermediates that allow for selective deprotection and functionalization [14]. The use of protecting groups such as benzyl or silyl ethers enables the controlled introduction of deuterium labels while preventing unwanted side reactions [14]. These protecting groups are subsequently removed under mild conditions to reveal the free hydroxyl functionalities required for the final phosphorylation step.

The phosphorylation reaction represents the final and most challenging step in the synthesis of rac FTY720-d4 phosphate [15]. This transformation requires the selective mono-phosphorylation of one of the two equivalent hydroxymethyl groups [15]. The reaction typically employs phosphorylating agents such as tetrabenzyl pyrophosphate in the presence of silver(I) oxide and tetrahexylammonium iodide [15]. Due to the prochiral nature of the FTY720 scaffold, this phosphorylation reaction produces a racemic mixture of (S)- and (R)-enantiomers [15].

The synthetic route must carefully balance the need for deuterium retention throughout the multi-step sequence while achieving acceptable overall yields [10]. Each synthetic transformation must be optimized to minimize deuterium-hydrogen exchange that could reduce the isotopic purity of the final product [43]. Temperature control, solvent selection, and reaction time optimization are critical factors in maintaining high deuterium incorporation levels.

Purification Methods and Impurity Profiling

The purification of rac FTY720-d4 phosphate presents unique challenges due to the presence of both chemical impurities and isotopic variants [19] [22]. The analytical and preparative separation of this deuterated compound requires sophisticated chromatographic techniques that can effectively resolve closely related structural analogues while maintaining the integrity of the deuterium labeling.

High-performance liquid chromatography (HPLC) serves as the primary purification method for rac FTY720-d4 phosphate [19] [22]. The chromatographic separation typically employs reversed-phase stationary phases, with C18 columns being the most commonly used for this application [22] [47]. The mobile phase composition often includes acidic modifiers such as formic acid or trifluoroacetic acid to ensure proper ionization and peak shape for the phosphate-containing analyte [33] [34].

| Chromatographic Parameter | Optimized Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (5 μm particle size) | Hydrophobic retention |

| Mobile Phase A | 0.02% Trifluoroacetic acid in water | pH control and ionization |

| Mobile Phase B | Acetonitrile | Organic modifier |

| Column Temperature | 40°C | Enhanced resolution |

| Flow Rate | 1.0 mL/min | Optimal separation |

| Detection Wavelength | 210 nm | Universal detection |

The development of analytical methods for rac FTY720-d4 phosphate must account for potential chromatographic isotope effects that can cause differential retention between deuterated and non-deuterated species [43] [49]. These effects are particularly pronounced when deuterium labeling occurs at positions that directly influence the compound's interaction with the stationary phase [43]. Careful optimization of chromatographic conditions, including temperature, pH, and organic modifier concentration, is essential to minimize these isotope-related separation artifacts [43].

Impurity profiling for rac FTY720-d4 phosphate encompasses both process-related impurities arising from the synthetic route and potential degradation products [20] [21]. Common impurities include partially deuterated analogues, regioisomeric phosphate esters, and residual starting materials [20]. The identification and quantification of these impurities require the use of complementary analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy [33] [34].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides definitive identification of impurities through characteristic fragmentation patterns [33] [34]. The mass spectrometric analysis allows for the differentiation between deuterated and non-deuterated impurities based on their molecular weight differences [33]. Multiple reaction monitoring (MRM) methods enable the simultaneous quantification of the target compound and its major impurities with high sensitivity and selectivity [33] [34].

The purification process often employs gradient elution conditions to achieve optimal separation of the target compound from its impurities [45]. Stacked injection techniques may be utilized for preparative-scale purifications to improve throughput while maintaining separation quality [45]. The selection of appropriate detection wavelengths is critical for monitoring the purification process, with wavelengths around 210-215 nm providing good sensitivity for the phosphate-containing compound [45].

Solid-phase extraction (SPE) techniques serve as complementary purification methods, particularly for sample cleanup and concentration [47]. C18-based SPE cartridges are commonly employed for the selective retention of the lipophilic FTY720-d4 phosphate while removing hydrophilic impurities [47]. The SPE process can be optimized to enhance the recovery of the target compound while minimizing co-extraction of interfering substances.

Inhibition Kinetics of Ceramide Synthases

rac FTY720-d4 Phosphate demonstrates significant inhibitory effects on ceramide synthase enzymes, which are central to sphingolipid biosynthesis [6] [9] [10]. The compound exhibits competitive inhibition toward dihydrosphingosine with ceramide synthase 2 (CerS2), displaying an apparent Ki value of 2.15 μM [6] [9]. This inhibition represents a novel mechanism of action distinct from the compound's effects on sphingosine 1-phosphate receptors.

The inhibition kinetics reveal a complex pattern of enzyme interaction. In vitro kinetic studies demonstrate that rac FTY720-d4 Phosphate acts as a noncompetitive inhibitor toward acyl-CoA substrates while exhibiting uncompetitive inhibition toward sphinganine [10] [11]. The efficacy of inhibition depends significantly on acyl-CoA chain length, with differential effects observed across ceramide synthase isozymes [6] [10].

Ceramide synthase 4 (CerS4) shows the least susceptibility to inhibition, while CerS1, CerS2, CerS5, and CerS6 demonstrate moderate to significant inhibition [6]. The IC₅₀ value for CerS2 inhibition is 6.4 μM when using 0.1 μM dihydrosphingosine as substrate [6]. This selective inhibition pattern suggests potential therapeutic applications targeting specific ceramide species in pathological conditions.

In cultured cells, the inhibitory effects display concentration dependency, with significant ceramide synthesis inhibition occurring at high concentrations (500 nM to 5 μM) but not at lower concentrations (<200 nM) [10] [11]. This biphasic response indicates complex cellular mechanisms that may involve allosteric interactions or compensatory metabolic adjustments.

Modulation of Sphingolipid Metabolism Pathways

rac FTY720-d4 Phosphate profoundly alters the intracellular balance of signaling sphingolipids through multiple mechanistic pathways [6] [12] [13]. The compound decreases cellular levels of dihydroceramides, ceramides, sphingosine, and sphingosine 1-phosphate while simultaneously increasing levels of dihydrosphingosine and dihydrosphingosine 1-phosphate (DHS1P) [6] [9].

The up-regulation of DHS1P levels occurs through sphingosine kinase 1 (SphK1) activation rather than SphK2, as confirmed by siRNA silencing experiments [6] [14]. This selective kinase involvement suggests specific regulatory mechanisms governing the phosphorylation of dihydrosphingosine in response to rac FTY720-d4 Phosphate treatment.

Gene expression studies reveal that rac FTY720-d4 Phosphate influences the transcription of sphingolipid metabolism enzymes in an age-dependent manner [12] [14]. The compound counters amyloid β precursor protein (AβPP)-induced elevation of ceramide synthase 2 (CERS2) expression in early stages while upregulating CERS4 at later time points [12]. Additionally, it affects sphingomyelin synthases (SGMS1 and SGMS2), potentially restoring homeostatic balance in sphingolipid metabolism [12].

The compound also modulates the ceramide-sphingomyelin pathway by influencing both synthetic and degradative enzymes. rac FTY720-d4 Phosphate increases expression of sphingomyelinase SMPD2 while affecting ceramidases ASAH1 and ACER3, indicating comprehensive regulation of sphingolipid turnover [12] [14].

Protein Binding Studies: SET/Protein Phosphatase 2A Complex Formation

rac FTY720-d4 Phosphate exhibits high-affinity binding to the SET protein (Su(var)3-9, Enhancer-of-zeste, Trithorax), a critical inhibitor of protein phosphatase 2A (PP2A) [7] [15] [16]. Surface plasmon resonance studies demonstrate that the compound binds to SET with a dissociation constant (Kd) of approximately 11 nM, similar to the affinity observed for C18-ceramide [16].

Nuclear magnetic resonance spectroscopy reveals that rac FTY720-d4 Phosphate binding induces chemical shifts in residues located at the N-terminus of SET, particularly within the hydrophobic binding pocket involving lysine 209 (K209) and tyrosine 122 (Y122) residues [7] [15]. This binding event prevents SET dimerization and oligomerization, which is crucial for its inhibitory function against PP2A [7] [15].

The molecular mechanism involves displacement of SET from the PP2ACα catalytic subunit, resulting in PP2A reactivation [7] [15] [16]. Importantly, monomeric SET remains associated with the PP2A regulatory subunit B56γ, indicating selective disruption of the inhibitory complex while maintaining specific protein-protein interactions [7] [15].

Significantly, the phosphorylated form of fingolimod (FTY720-P) shows markedly reduced binding affinity for SET compared to the non-phosphorylated form [16]. This differential binding suggests that the therapeutic effects involving PP2A activation may be mediated primarily by the non-phosphorylated compound rather than its active S1P receptor-targeting metabolite [16] [17].

Sphingosine 1-Phosphate Receptor Agonism Dynamics

Following phosphorylation by sphingosine kinase 2, rac FTY720-d4 forms FTY720-d4 phosphate, which acts as a high-affinity agonist for four of the five sphingosine 1-phosphate receptor subtypes [8] [18] [19]. The compound demonstrates exceptional selectivity, activating S1P1, S1P3, S1P4, and S1P5 receptors while showing no activity toward S1P2 receptors [18] [19].

Binding kinetic studies reveal that FTY720-d4 phosphate exhibits significantly slower dissociation rates from S1P1 receptors compared to S1P3 receptors. The dissociation half-life from S1P1 receptors is 19.0 minutes, sixfold longer than the 3.1-minute half-life observed for S1P3 receptors [20]. This extended receptor occupancy contributes to the compound's prolonged biological effects.

The functional consequences of receptor binding differ markedly from those observed with the natural ligand sphingosine 1-phosphate. While S1P promotes receptor recycling to the cell surface following internalization, FTY720-d4 phosphate causes sustained receptor internalization and subsequent degradation [8] [18] [20]. This functional antagonism represents the primary mechanism underlying the compound's immunomodulatory effects.

Beta-arrestin recruitment studies demonstrate that FTY720-d4 phosphate stimulates enhanced β-arrestin recruitment at S1P1 receptors, achieving 132% of the level recruited by sphingosine 1-phosphate [20]. In contrast, the compound acts as a weak partial agonist at S1P3 receptors, stimulating only 29% of the β-arrestin recruitment observed with the natural ligand [20].

The structural basis for receptor activation has been elucidated through cryo-electron microscopy studies of S1P1 receptor complexes [21]. FTY720-d4 phosphate binding involves extensive interactions with both hydrophilic and hydrophobic residues within the receptor's orthosteric pocket, with key contacts including glutamic acid 121 and asparagine 101 [21]. The compound's acyl chain extends into the hydrophobic core of the receptor, triggering conformational changes necessary for G-protein coupling and subsequent cellular responses [21].